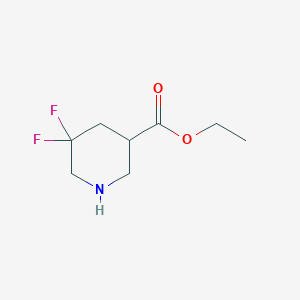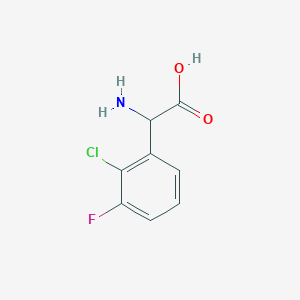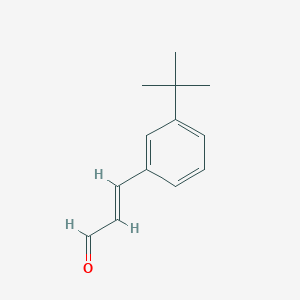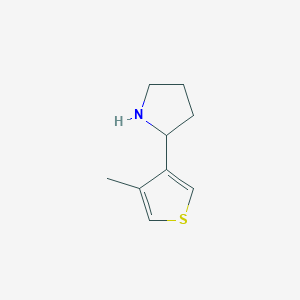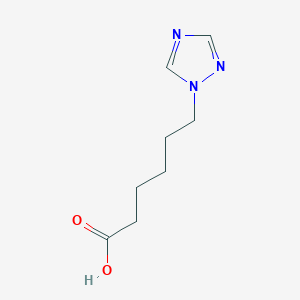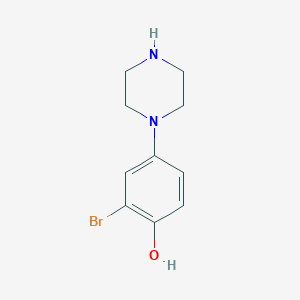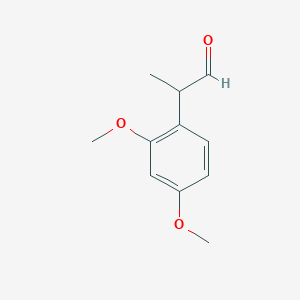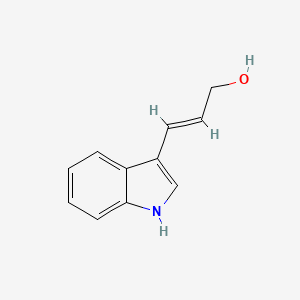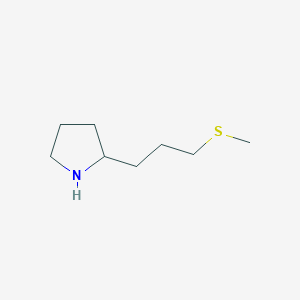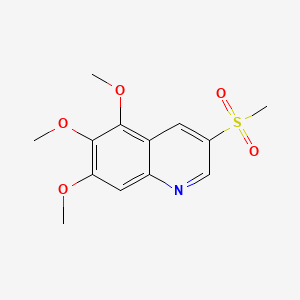
3-Methanesulfonyl-5,6,7-trimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-5,6,7-trimethoxyquinoline typically involves the use of transition-metal catalyzed reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of transition-metal catalysis and the use of environmentally benign reagents are likely to be employed to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-5,6,7-trimethoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-Methanesulfonyl-5,6,7-trimethoxyquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-5,6,7-trimethoxyquinoline involves its interaction with tubulin, a protein that is essential for cell division . By inhibiting tubulin polymerization, this compound can arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells . Molecular docking studies have shown that this compound binds to the catalytic site of tubulin, disrupting its function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
5,6,7-Trimethoxyquinoline: Lacks the methanesulfonyl group but shares the trimethoxy substitution pattern.
3-Methanesulfonylquinoline: Lacks the trimethoxy groups but contains the methanesulfonyl group.
Uniqueness
3-Methanesulfonyl-5,6,7-trimethoxyquinoline is unique due to the combination of its methanesulfonyl and trimethoxy groups, which contribute to its specific biological activities and chemical properties .
Properties
Molecular Formula |
C13H15NO5S |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3-methylsulfonylquinoline |
InChI |
InChI=1S/C13H15NO5S/c1-17-11-6-10-9(12(18-2)13(11)19-3)5-8(7-14-10)20(4,15)16/h5-7H,1-4H3 |
InChI Key |
ASCWDBZVFRYADN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=C(C=NC2=C1)S(=O)(=O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




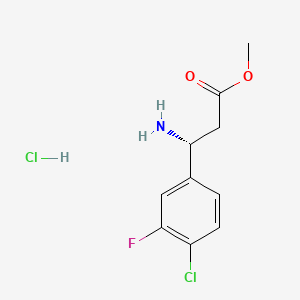
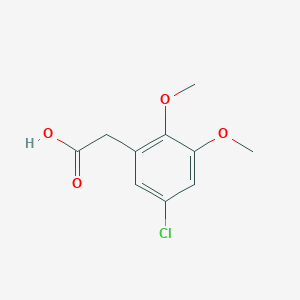
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
